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Compound of Interest

Compound Name: (-)-Isopinocampheol

Cat. No.: B1672273 Get Quote

Introduction: (-)-Isopinocampheol is a bicyclic monoterpene alcohol that serves as a critical

chiral building block in modern organic synthesis.[1] Derived from the hydroboration of (-)-α-

pinene, a readily available natural product from pine trees, it is highly valued for its role in the

preparation of chiral reagents.[2][3] This technical guide provides a comprehensive overview of

its physical and chemical properties, experimental protocols for its synthesis and application,

and essential safety information for researchers, scientists, and drug development

professionals.

General Information and Chemical Identifiers
(-)-Isopinocampheol is identified by several names and numbers across chemical databases.

Its stereochemistry is crucial to its function in asymmetric synthesis.
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Identifier Value

IUPAC Name
(1R,2R,3R,5S)-2,6,6-

Trimethylbicyclo[3.1.1]heptan-3-ol[4][5]

Synonyms
l-Isopinocampheol, (1R,2R,3R,5S)-(-)-

Isopinocampheol, 3-Pinanol[4][5][6]

CAS Number 25465-65-0[4][5][7]

EC Number 247-011-9[5]

Molecular Formula C₁₀H₁₈O[5][7][8]

Molecular Weight 154.25 g/mol [5][7][8]

InChI Key REPVLJRCJUVQFA-BZNPZCIMSA-N[5]

Canonical SMILES C[C@H]1--INVALID-LINK--CC2CC1C2(C)C[5]

Physical Properties
The physical characteristics of (-)-Isopinocampheol have been well-documented. It typically

presents as a white crystalline solid at room temperature with a distinct pine-like aroma.[3][7]

Property Value

Appearance White crystalline solid[3]

Melting Point
51-53 °C[5] (also reported as 52-55 °C[7] and

55-56 °C[3])

Boiling Point 219 °C (lit.)[5][7]; 80-82 °C at 2 mmHg[2]

Specific Optical Rotation [α]²²/D -34°, c = 20 in ethanol[5]

Solubility
Soluble in organic solvents; limited solubility in

water (est. 926.3 mg/L at 25 °C)

Flash Point 93.4 °C (200.1 °F) - closed cup[5]

Vapor Pressure 0.029 mmHg at 25 °C (est.)[7][9]
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Chemical Properties and Reactivity
(-)-Isopinocampheol's primary value lies in its stereochemistry, which is exploited in

asymmetric synthesis. The hydroxyl group is the main site of reactivity.

Chiral Auxiliary: It is a precursor to several highly effective chiral reducing agents.

Oxidation: (-)-Isopinocampheol can be oxidized to the corresponding ketone, (-)-

isopinocamphone, using reagents such as hydrogen peroxide with a vanadium phosphorus

oxide catalyst.[3]

Derivatization to Chiral Boranes: Its most significant application is the synthesis of

diisopinocampheylborane derivatives. Reacting (-)-Isopinocampheol-derived boranes with

prochiral ketones leads to the formation of chiral alcohols with high enantiomeric excess.[10]

[11] Reagents like Diisopinocampheylchloroborane (Ipc₂BCl), known as DIP-Chloride, are

commercially available and widely used for this purpose.[11]

Experimental Protocols
The following sections detail established methodologies for the synthesis of (-)-
Isopinocampheol and its subsequent use in asymmetric reduction.

This procedure is adapted from established methods that yield high-purity material.[2] It

involves the hydroboration of (-)-α-pinene followed by an oxidative workup.

Materials and Equipment:

Three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and

nitrogen inlet

(-)-α-pinene (≥91% ee)

Borane-methyl sulfide complex (BMS)

Tetrahydrofuran (THF), anhydrous

Sodium hydroxide (NaOH) solution
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Hydrogen peroxide (H₂O₂) solution (30%)

Ether or other suitable extraction solvent

Anhydrous magnesium sulfate or potassium carbonate

Rotary evaporator

Distillation apparatus

Methodology:

Hydroboration: A dry, nitrogen-flushed three-necked flask is charged with (-)-α-pinene and

anhydrous THF. The solution is cooled to 0 °C in an ice bath.

Borane-methyl sulfide (BMS) is added dropwise to the stirred solution, ensuring the internal

temperature is maintained at 0-5 °C.[12]

After the addition is complete, the reaction mixture is stirred at 0 °C for several hours to allow

for the formation of diisopinocampheylborane. An equilibration period at this temperature can

improve the optical purity of the intermediate.[2]

Oxidation: The reaction mixture is carefully warmed to room temperature. A solution of

sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen

peroxide, maintaining the temperature below 40 °C with cooling.

The mixture is stirred for several hours at room temperature to ensure complete oxidation.

Workup and Purification: The reaction mixture is extracted multiple times with ether. The

combined organic layers are washed with water and brine, then dried over anhydrous

magnesium sulfate.[2]

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude

product.

The crude (-)-Isopinocampheol is purified by fractional distillation under reduced pressure

to yield a crystalline solid.[2]
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Synthesis of (-)-Isopinocampheol
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Figure 1. Synthesis of (-)-Isopinocampheol from (-)-α-pinene.

This protocol provides a general workflow for the enantioselective reduction of a prochiral

ketone (e.g., acetophenone) using a chiral borane reagent derived from (-)-Isopinocampheol,
such as Diisopinocampheylchloroborane (DIP-Chloride).[11]

Materials and Equipment:

Diisopinocampheylchloroborane (DIP-Chloride) or in-situ prepared diisopinocampheylborane

Prochiral ketone (e.g., acetophenone)

Anhydrous solvent (e.g., THF or ether)

Diethanolamine or other suitable quenching agent

Standard glassware for inert atmosphere reactions

Methodology:

Setup: A dry, nitrogen-flushed reaction vessel is charged with the chiral borane reagent

dissolved in an anhydrous solvent. The solution is cooled to the appropriate temperature

(typically -25 °C to 0 °C).[12]

Reduction: The prochiral ketone is added dropwise to the stirred solution of the chiral

reagent.
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The reaction is monitored by TLC or GC until the starting material is consumed. Reaction

times can vary from hours to days depending on the substrate.[12]

Workup: The reaction is quenched by the addition of a suitable reagent like diethanolamine

to break up the borane complex.

The mixture is diluted with a suitable solvent (e.g., ether) and washed to remove boron

byproducts and the quenching agent.

The organic layer is dried, and the solvent is evaporated.

Analysis: The resulting chiral alcohol is purified (e.g., by chromatography or distillation). The

enantiomeric excess (ee) of the product is determined using chiral HPLC or GC. The reagent

derived from (-)-Isopinocampheol typically yields the (S)-alcohol.[11]

Asymmetric Reduction Workflow

Chiral Borane Reagent
(e.g., DIP-Chloride)

Reduction
in THF @ -25°C

Prochiral Ketone
(R-CO-R')

Intermediate
Borate Ester Complex

Hydrolytic
Workup

Chiral Alcohol
(High ee)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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